Cas no 716376-41-9 (3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine)
3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine Chemical and Physical Properties
Names and Identifiers
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- SMR000354758
- 716376-41-9
- EN300-26595436
- MLS001018465
- AKOS034456070
- Z56798611
- 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methylindolizine
- AB00588457-02
- HMS2656H15
- CHEMBL1323285
- 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine
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- Inchi: 1S/C18H18N2O3/c1-13-11-15-5-3-4-10-19(15)18(13)17(12-20(21)22)14-6-8-16(23-2)9-7-14/h3-11,17H,12H2,1-2H3
- InChI Key: DYEDZAFSBOYINM-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C(C[N+](=O)[O-])C1=C(C)C=C2C=CC=CN12
Computed Properties
- Exact Mass: 310.13174244g/mol
- Monoisotopic Mass: 310.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 59.5Ų
3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26595436-0.05g |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methylindolizine |
716376-41-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine
Professional Introduction to Compound with CAS No. 716376-41-9 and Product Name: 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine
The compound identified by the CAS number 716376-41-9 and the product name 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This indolizine derivative has garnered attention due to its unique structural features and potential biological activities, which make it a valuable candidate for further research and development in drug discovery.
Indolizine derivatives are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. The presence of both a nitro group and a methoxy group in the side chain of this compound introduces specific electronic and steric characteristics that can influence its interactions with biological targets. The 4-Methoxyphenyl moiety, in particular, is known to enhance lipophilicity and binding affinity, while the 2-nitroethyl group can contribute to metabolic stability and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine may interact with enzymes and receptors involved in various signaling pathways, including those relevant to inflammation, neurodegeneration, and cancer. These interactions could potentially lead to therapeutic effects when properly modulated.
In the context of drug development, the synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The nitro group in the structure can be reduced to an amine under controlled conditions, which might open up possibilities for further functionalization. Similarly, the methylindolizine core provides a scaffold that can be modified to explore different pharmacophores.
One of the most compelling aspects of this compound is its potential as a lead molecule for treating neurological disorders. Indolizines have been reported to exhibit properties such as antioxidant activity and modulation of neurotransmitter release, which are crucial for conditions like Alzheimer's disease and Parkinson's disease. The specific arrangement of functional groups in 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine may enhance its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) applications.
Furthermore, the compound's structural similarity to known bioactive molecules suggests that it could serve as a template for structure-activity relationship (SAR) studies. By systematically varying substituents on the indolizine ring or side chains, researchers can identify more potent analogs with improved pharmacokinetic profiles. This approach has been successfully applied in other drug discovery programs, leading to the identification of novel therapeutics.
The role of computational methods in optimizing this compound cannot be overstated. High-throughput virtual screening (HTVS) has allowed researchers to rapidly assess thousands of compounds for their potential binding affinity to target proteins. Machine learning algorithms have also been employed to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, thereby reducing the risk of failure in later stages of drug development.
Experimental validation remains essential for confirming the hypotheses generated by computational studies. In vitro assays are being conducted to evaluate the biological activity of 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine, focusing on key pathways relevant to its intended therapeutic use. Additionally, preclinical studies in animal models will provide insights into its safety profile and efficacy before human trials can commence.
The pharmaceutical industry is increasingly recognizing the importance of interdisciplinary collaboration in drug discovery. Chemists, biologists, pharmacologists, and computer scientists are working together to accelerate the development pipeline. This compound exemplifies how integrating expertise from different fields can lead to innovative solutions for complex diseases.
As research progresses, it is expected that more derivatives of indolizine will be explored for their therapeutic potential. The versatility of this scaffold allows for extensive modifications without losing its core pharmacological properties. Future studies may also investigate how variations in electronic distribution affect biological activity, providing deeper insights into structure-function relationships.
In conclusion,3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine (CAS No. 716376-41-9) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features combined with recent advances in computational biology make it an exciting prospect for developing new treatments against neurological disorders and other diseases. Continued research efforts will likely uncover additional applications for this versatile indolizine derivative.
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